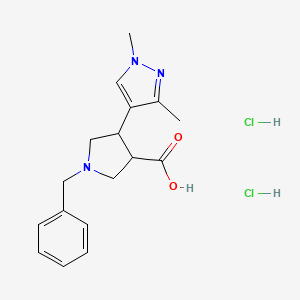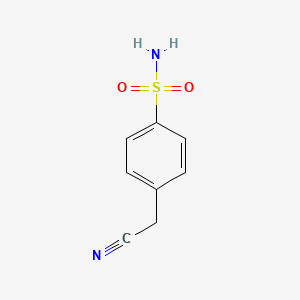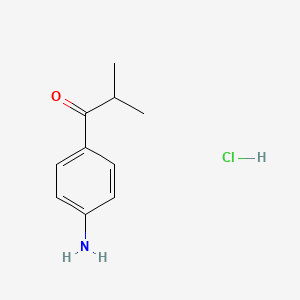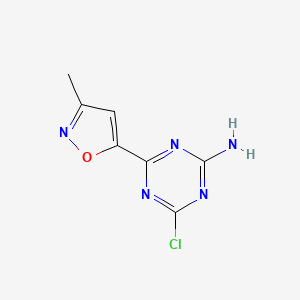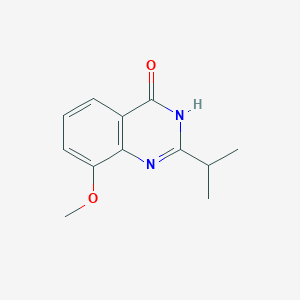![molecular formula C13H18FN3O2 B15260927 tert-Butyl N-[4-(carbamimidoylmethyl)-3-fluorophenyl]carbamate](/img/structure/B15260927.png)
tert-Butyl N-[4-(carbamimidoylmethyl)-3-fluorophenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[4-(carbamimidoylmethyl)-3-fluorophenyl]carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a carbamate group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[4-(carbamimidoylmethyl)-3-fluorophenyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a fluorophenyl derivative with tert-butyl carbamate under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[4-(carbamimidoylmethyl)-3-fluorophenyl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
tert-Butyl N-[4-(carbamimidoylmethyl)-3-fluorophenyl]carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl N-[4-(carbamimidoylmethyl)-3-fluorophenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- tert-Butyl N-(4-bromobutyl)carbamate
- tert-Butyl N-(4-aminobutyl)carbamate
- tert-Butyl N-(4,4-diethoxybutyl)carbamate
Uniqueness
tert-Butyl N-[4-(carbamimidoylmethyl)-3-fluorophenyl]carbamate is unique due to its specific structural features, such as the presence of a fluorophenyl group and a carbamimidoylmethyl moiety.
Properties
Molecular Formula |
C13H18FN3O2 |
|---|---|
Molecular Weight |
267.30 g/mol |
IUPAC Name |
tert-butyl N-[4-(2-amino-2-iminoethyl)-3-fluorophenyl]carbamate |
InChI |
InChI=1S/C13H18FN3O2/c1-13(2,3)19-12(18)17-9-5-4-8(6-11(15)16)10(14)7-9/h4-5,7H,6H2,1-3H3,(H3,15,16)(H,17,18) |
InChI Key |
SYKNPWQDJHKYIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)CC(=N)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,3s)-1-(3-methoxyphenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid](/img/structure/B15260874.png)
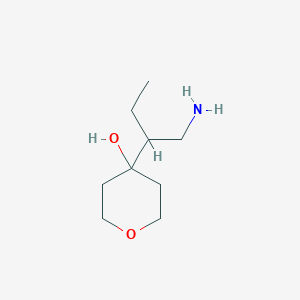
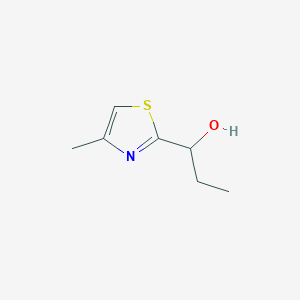
![Ethyl 2-[2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B15260904.png)

![{[3-(Bromomethyl)oxolan-3-yl]methyl}trimethylsilane](/img/structure/B15260920.png)
